N,N-dimethylpiperidine-4-carboxamide
Overview
Description
N,N-dimethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C8H16N2O . It is used in research and has a molecular weight of 156.23 g/mol .
Molecular Structure Analysis
The molecular structure of N,N-dimethylpiperidine-4-carboxamide consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxamide group. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2). The molecule also has two methyl groups (CH3) attached to the nitrogen atom .
Physical And Chemical Properties Analysis
N,N-dimethylpiperidine-4-carboxamide is a solid at room temperature . The predicted melting point is 68.49°C, and the predicted boiling point is approximately 269.1°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm³ .
Scientific Research Applications
1. Antitumor Properties and DNA Interactions
N,N-dimethylpiperidine-4-carboxamide and its analogs, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been extensively studied for their antitumor properties. These compounds exhibit cytotoxic activity and can cause DNA damage in cancer cells. For instance, DACA and its analogs are known to induce chromatin lesions characteristic of topoisomerase II-blocking drugs, leading to DNA breaks and DNA-protein cross-links in treated cells (Pastwa et al., 1998). Another study revealed that derivatives of DACA bearing various groups at certain positions have significant in vivo antitumor activity, suggesting their potential as therapeutic agents against solid tumors (Denny et al., 1987).
2. DNA-Binding Kinetics and Molecular Interactions
The DNA-binding properties of N,N-dimethylpiperidine-4-carboxamide derivatives have been a subject of interest in understanding their antitumor mechanisms. Studies indicate that these compounds can intercalate into DNA, affecting the DNA's structural integrity and function. For example, research has shown that these acridine analogs exhibit minor groove interactions with DNA, influencing their binding energies and thermodynamic properties (Crenshaw et al., 1995). Additionally, the kinetics of DNA-binding of these compounds and their derivatives have been explored, revealing insights into their biological activity and potential as antitumor agents (Wakelin et al., 1987).
3. Structural Analysis and Crystallography
Structural analysis and crystallographic studies have provided detailed insights into the molecular configuration of N,N-dimethylpiperidine-4-carboxamide derivatives and their interactions with DNA. These studies have helped in understanding the molecular basis of their antitumor activity and DNA-binding properties. For instance, crystallographic analysis has been conducted on the complex formed between DNA and the antitumor agent 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, providing a detailed view of how these compounds interact with DNA at the molecular level (Adams et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGABIOSYJHFORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328548 | |
Record name | N,N-dimethylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpiperidine-4-carboxamide | |
CAS RN |
1903-68-0 | |
Record name | N,N-dimethylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1903-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.